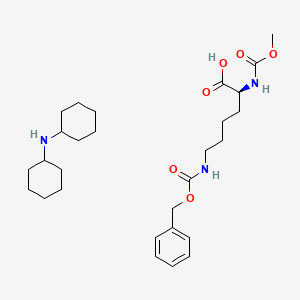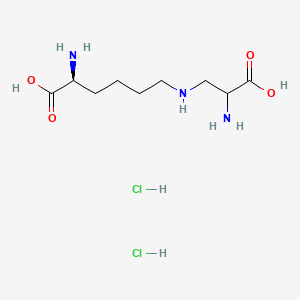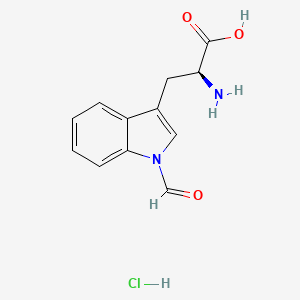
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride, also known as N-formyl-L-tryptophan hydrochloride, is a derivative of the amino acid tryptophan. This compound is characterized by the presence of a formyl group attached to the amino group of tryptophan, and it is commonly used in peptide synthesis and various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride typically involves the formylation of L-tryptophan. One common method is the reaction of L-tryptophan with formic acid and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often obtained through recrystallization and drying under vacuum conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form different products.
Reduction: The formyl group can be reduced to an amino group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction: Reduction of the formyl group results in the formation of L-tryptophan.
Substitution: Substitution reactions can yield various N-substituted tryptophan derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme mechanisms.
Medicine: this compound is used in the development of pharmaceuticals and as a model compound in drug design.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The indole ring of tryptophan can interact with aromatic residues in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: The parent amino acid, which lacks the formyl group.
N-Acetyl-L-tryptophan: A derivative with an acetyl group instead of a formyl group.
L-Tryptophan methyl ester hydrochloride: A methyl ester derivative of tryptophan.
Uniqueness
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and biochemical research, offering different reactivity compared to other tryptophan derivatives.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUYJDIFZXFJT-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)
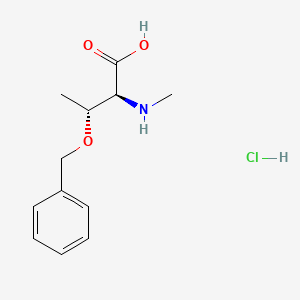
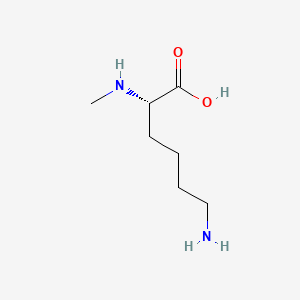
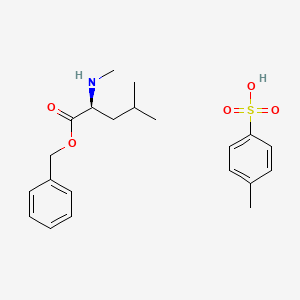
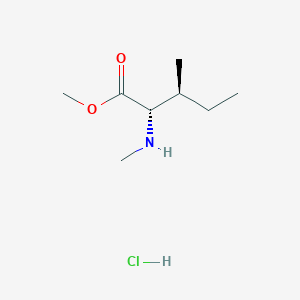
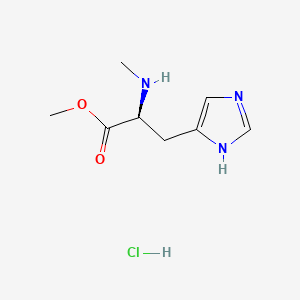
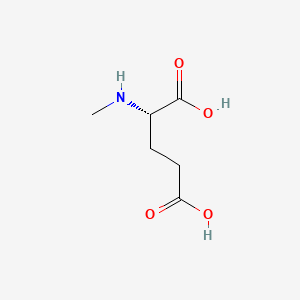
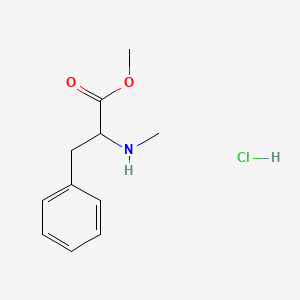
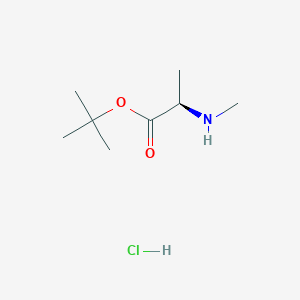
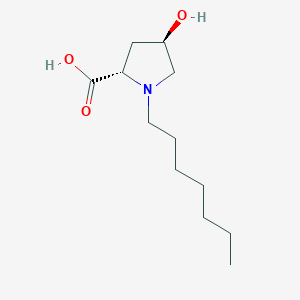
![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

